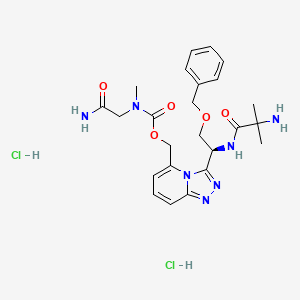

BMS-604992 dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C24H33Cl2N7O5 |

|---|---|

分子量 |

570.5 g/mol |

IUPAC 名称 |

[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;dihydrochloride |

InChI |

InChI=1S/C24H31N7O5.2ClH/c1-24(2,26)22(33)27-18(15-35-13-16-8-5-4-6-9-16)21-29-28-20-11-7-10-17(31(20)21)14-36-23(34)30(3)12-19(25)32;;/h4-11,18H,12-15,26H2,1-3H3,(H2,25,32)(H,27,33);2*1H/t18-;;/m1../s1 |

InChI 键 |

LYVQQKKDBUZUGQ-JPKZNVRTSA-N |

手性 SMILES |

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N(C)CC(=O)N)N.Cl.Cl |

规范 SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N(C)CC(=O)N)N.Cl.Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-604992 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-604992, also identified as EX-1314, is a potent and selective small-molecule agonist of the Growth Hormone Secretagogue Receptor (GHSR), more commonly known as the ghrelin receptor. This technical guide delineates the core mechanism of action of BMS-604992, summarizing its pharmacological properties, the signaling cascades it initiates, and the experimental methodologies used to characterize its activity. The preclinical evidence supporting its biological effects, particularly on appetite stimulation and gastrointestinal motility, is also presented. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: GHSR Agonism

BMS-604992 functions as a selective agonist for the Growth Hormone Secretagogue Receptor (GHSR), a G protein-coupled receptor (GPCR). The endogenous ligand for this receptor is ghrelin, a peptide hormone primarily produced in the stomach. By binding to and activating GHSR, BMS-604992 mimics the physiological effects of ghrelin.

The activation of GHSR by agonists like BMS-604992 is known to stimulate a variety of downstream signaling pathways. The receptor couples to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13. A primary signaling cascade initiated upon agonist binding involves the Gαq/11 pathway, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a variety of cellular responses.

Quantitative Pharmacological Data

The potency and binding affinity of BMS-604992 for the GHSR have been quantified in preclinical studies. These data are crucial for understanding its pharmacological profile.

| Parameter | Value | Description |

| Ki | 2.3 nM | Binding Affinity: The inhibition constant (Ki) represents the concentration of BMS-604992 required to occupy 50% of the GHSRs in a competitive binding assay. A lower Ki value indicates a higher binding affinity. |

| EC50 | 0.4 nM | Functional Potency: The half-maximal effective concentration (EC50) is the concentration of BMS-604992 that produces 50% of the maximum possible response in a functional assay, such as calcium mobilization. A lower EC50 value indicates greater potency. |

Experimental Protocols

While the specific, detailed protocols used by Bristol Myers Squibb for BMS-604992 are proprietary, the following sections describe representative methodologies for determining the binding affinity (Ki) and functional potency (EC50) of a GHSR agonist.

Determination of Binding Affinity (Ki) via Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (BMS-604992) to compete with a radiolabeled ligand for binding to the GHSR.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human GHSR.

-

Radiolabeled ghrelin (e.g., [125I]-His9-ghrelin).

-

Unlabeled BMS-604992 dihydrochloride.

-

Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ghrelin, and varying concentrations of unlabeled BMS-604992. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Equilibration: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 27°C).

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of BMS-604992. Determine the IC50 value (the concentration of BMS-604992 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Determination of Functional Potency (EC50) via Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of GHSR by an agonist.

Materials:

-

A cell line stably co-expressing the human GHSR and a promiscuous G-protein (e.g., Gα16) or a calcium-sensitive photoprotein (e.g., aequorin).

-

This compound.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution.

-

Baseline Measurement: Measure the baseline fluorescence of the cells in the plate reader.

-

Agonist Addition: Inject varying concentrations of BMS-604992 into the wells.

-

Signal Detection: Continuously measure the fluorescence intensity to detect the transient increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the concentration of BMS-604992. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Preclinical In Vivo Effects

Preclinical studies in rodent models have demonstrated the in vivo activity of BMS-604992. Consistent with its mechanism as a ghrelin mimetic, administration of BMS-604992 has been shown to:

-

Stimulate Food Intake: Oral administration of BMS-604992 leads to a dose-dependent increase in food consumption in rodents.

-

Promote Gastric Emptying: The compound has been observed to accelerate the rate of gastric emptying in preclinical models.

These findings highlight the potential therapeutic applications of BMS-604992 in conditions characterized by anorexia, cachexia, or delayed gastric emptying.

Development Status

Based on available public information, BMS-604992 (EX-1314) is considered to be in the preclinical stage of development. There is no publicly available information to suggest that it has entered clinical trials.

Conclusion

This compound is a selective and potent agonist of the growth hormone secretagogue receptor. Its mechanism of action involves mimicking the endogenous ligand ghrelin to activate GHSR and its downstream signaling pathways, leading to physiological effects such as appetite stimulation and enhanced gastric motility. The quantitative pharmacological data and preclinical in vivo studies provide a solid foundation for its potential as a therapeutic agent. Further research and development will be necessary to fully elucidate its clinical utility and safety profile.

The Ghrelin Receptor (GHSR1a): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Structure, Signaling, and Therapeutic Potential of a Key Regulator of Metabolism and Growth

Introduction

The Ghrelin Receptor, formally known as the Growth Hormone Secretagogue Receptor type 1a (GHSR1a), is a class A G protein-coupled receptor (GPCR) that has garnered significant attention in the scientific community.[1][2][3] Initially identified as the target for synthetic growth hormone secretagogues, its endogenous ligand was later discovered to be ghrelin, a 28-amino acid peptide hormone predominantly produced by the stomach.[4][5][6][7] This discovery unveiled a crucial link between the gut and the brain in regulating a multitude of physiological processes, including growth hormone release, appetite, energy homeostasis, and glucose metabolism.[6][7][8][9]

A defining characteristic of the ghrelin receptor is its remarkably high constitutive activity, meaning it can signal without being bound to an agonist.[8][10][11][12][13] This intrinsic activity is physiologically significant and has profound implications for drug development, opening avenues for the discovery of not only agonists and antagonists but also inverse agonists that can dampen this basal signaling.[8][12]

This technical guide provides a comprehensive overview of the ghrelin receptor, tailored for researchers, scientists, and drug development professionals. It delves into the receptor's structure and function, dissects its complex signaling pathways, presents quantitative data on ligand interactions, and provides detailed protocols for key experimental assays.

Receptor Structure and Function

The GHSR gene, located on chromosome 3q26.31, encodes for the ghrelin receptor.[14] Alternative splicing of the gene results in two primary isoforms: GHSR1a and GHSR1b.[1]

-

GHSR1a: This is the full-length, functional receptor comprising 366 amino acids arranged in the canonical seven-transmembrane domain structure of GPCRs.[14] It is the binding of ghrelin and other growth hormone secretagogues to GHSR1a that initiates downstream signaling cascades.[1]

-

GHSR1b: This is a truncated splice variant that lacks the sixth and seventh transmembrane domains and is unable to bind ghrelin or transduce its signal.[1] While its precise physiological role remains under investigation, it has been suggested to modulate the function of GHSR1a, potentially through heterodimerization.

The activation of GHSR1a is uniquely dependent on the post-translational modification of its ligand, ghrelin. Specifically, the serine at position 3 of the ghrelin peptide must be acylated, typically with an n-octanoyl group, for high-affinity binding and receptor activation.[5][7][15] Des-acyl ghrelin, the unacylated form, does not bind to GHSR1a with high affinity and is largely considered inactive at this receptor.[2]

Ligand Binding and Pharmacology

The ghrelin receptor is a target for a diverse range of ligands, including the endogenous agonist ghrelin, synthetic peptide and non-peptide agonists, neutral antagonists, and inverse agonists. The binding affinities (Ki/Kd) and functional potencies (EC50/IC50) of these ligands are critical parameters in drug discovery and development.

Quantitative Ligand Interaction Data

| Ligand | Type | Species | Assay | Parameter | Value (nM) | Reference |

| Ghrelin | Agonist | Human | Radioligand Binding | Ki | 0.9 - 17 | [16] |

| Ghrelin | Agonist | Rat | Calcium Mobilization | EC50 | 2.4 - 2.6 | [11][17] |

| Ghrelin | Agonist | Human | Inositol Phosphate Accumulation | EC50 | 0.19 | [1] |

| MK-0677 (Ibutamoren) | Agonist | Human | Inositol Phosphate Accumulation | EC50 | 3.9 | [1] |

| Capromorelin | Agonist | Rat | Calcium Mobilization | EC50 | 0.2 | [17] |

| Ulimorelin (TZP-101) | Agonist | Human | Radioligand Binding | Ki | 16 | [18] |

| Ulimorelin (TZP-101) | Agonist | Human | Calcium Mobilization | EC50 | 29 | [18] |

| JMV 2959 | Antagonist | Human | Radioligand Binding | IC50 | 32 | --- |

| YIL-781 | Antagonist | Human | Radioligand Binding | Ki | 17 | [16] |

| PF-05190457 | Antagonist/Inverse Agonist | Human | Radioligand Binding | Ki | - | [19] |

| [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P | Inverse Agonist | Human | Inositol Phosphate Accumulation | EC50 | 5.2 | [1] |

| AZ-GHS-38 | Inverse Agonist | Human | Radioligand Binding | IC50 | 0.77 | [20] |

Signaling Pathways

The ghrelin receptor is a pleiotropic signaling molecule, coupling to multiple G protein subtypes and engaging β-arrestin pathways. This signaling complexity allows for a nuanced regulation of cellular responses and presents opportunities for the development of biased ligands that selectively activate specific pathways.

G Protein-Coupled Signaling

-

Gαq/11 Pathway: This is the canonical and best-characterized signaling pathway for GHSR1a.[19] Upon agonist binding, the receptor activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to the activation of various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases.[19][21]

-

Gαi/o Pathway: GHSR1a can also couple to inhibitory G proteins of the Gαi/o family.[16] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[22][23]

-

Gα12/13 Pathway: There is evidence for GHSR1a coupling to Gα12/13, which can activate the RhoA signaling pathway, influencing cytoskeletal dynamics and gene expression.[16]

β-Arrestin Signaling and Receptor Regulation

Like most GPCRs, GHSR1a undergoes desensitization and internalization upon prolonged agonist exposure.[20] This process is mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor, leading to the recruitment of β-arrestins.[24] β-arrestins not only sterically hinder further G protein coupling, thereby desensitizing the receptor, but also act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades.[24] The internalization of the ghrelin receptor is thought to occur primarily through clathrin-coated pits.[20]

Receptor Dimerization

GHSR1a can form both homodimers (with itself) and heterodimers with other GPCRs, such as dopamine receptors (D1 and D2), melanocortin-3 receptor (MC3R), and somatostatin receptors.[16][17][25] This dimerization can modulate the signaling properties of the involved receptors, adding another layer of complexity to ghrelin's physiological effects.[16][17][25]

Signaling Pathway Diagrams

Caption: Overview of major ghrelin receptor signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacology of the ghrelin receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or Kd) of a test compound for the ghrelin receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]-ghrelin) for binding to the receptor.

Materials:

-

Cell membranes prepared from cells stably or transiently expressing GHSR1a.

-

Radioligand: [¹²⁵I]-ghrelin.

-

Unlabeled ghrelin (for determining non-specific binding).

-

Test compounds.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[1]

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubate a fixed amount of cell membrane preparation with a constant concentration of [¹²⁵I]-ghrelin and varying concentrations of the unlabeled test compound in a 96-well plate.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled ghrelin (e.g., 1 µM).[1]

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 3 hours).[1]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay

Objective: To measure the activation of the Gαq/11 signaling pathway by quantifying the production of inositol phosphates.

Principle: Agonist stimulation of GHSR1a leads to the production of IP3, which is rapidly metabolized to more stable inositol phosphates, including inositol monophosphate (IP1). The accumulation of IP1 is measured, often in the presence of lithium chloride (LiCl) to inhibit its degradation.

Materials:

-

Cells expressing GHSR1a (e.g., HEK293 or COS-7 cells).

-

Cell culture medium.

-

Stimulation buffer containing LiCl.

-

Agonist/test compounds.

-

Commercially available IP-One HTRF assay kit or similar.

-

HTRF-compatible microplate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with stimulation buffer containing LiCl and incubate for a short period.

-

Add varying concentrations of the agonist or test compound to the wells.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-cryptate) according to the kit manufacturer's protocol.

-

Incubate at room temperature, protected from light.

-

Read the plate on an HTRF-compatible microplate reader.

-

Plot the HTRF ratio as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Mobilization Assay

Objective: To measure the transient increase in intracellular calcium concentration following GHSR1a activation.

Principle: This assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium.

Materials:

-

Cells expressing GHSR1a.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Agonist/test compounds.

-

Fluorescence plate reader with an injection system (e.g., FLIPR).

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject the agonist or test compound into the wells and immediately begin recording the fluorescence intensity over time.

-

Analyze the data by measuring the peak fluorescence response or the area under the curve.

-

Plot the response as a function of the logarithm of the agonist concentration to determine the EC50 value.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated ghrelin receptor.

Principle: This assay often employs enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies. In a common EFC-based assay, the receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon agonist-induced receptor activation and β-arrestin recruitment, the two fragments come into close proximity, forming an active enzyme that generates a detectable signal.[26]

Materials:

-

Cells co-expressing GHSR1a tagged with an enzyme donor fragment and β-arrestin tagged with an enzyme acceptor fragment.

-

Agonist/test compounds.

-

Substrate for the reconstituted enzyme.

-

Luminometer or BRET-compatible plate reader.

Procedure:

-

Seed the engineered cells in a 96-well plate.

-

Add varying concentrations of the agonist or test compound.

-

Incubate for a specified time to allow for β-arrestin recruitment.

-

Add the enzyme substrate.

-

Measure the luminescence or BRET signal.

-

Plot the signal as a function of the logarithm of the agonist concentration to determine the EC50 and Emax values for β-arrestin recruitment.

Therapeutic Potential and Drug Development

The diverse physiological roles of the ghrelin receptor make it an attractive target for the treatment of a range of conditions.

-

Obesity and Metabolic Syndrome: Given ghrelin's potent orexigenic (appetite-stimulating) effects, antagonists and inverse agonists of GHSR1a are being investigated as potential anti-obesity agents.[8][27] By blocking or reducing the receptor's activity, these compounds aim to decrease food intake and promote weight loss.[10][16]

-

Cachexia and Anorexia: Conversely, GHSR1a agonists are being explored for the treatment of cachexia (wasting syndrome) associated with chronic diseases such as cancer, as well as for conditions characterized by a loss of appetite.[28]

-

Growth Hormone Deficiency: The original therapeutic rationale for targeting this receptor was to stimulate growth hormone secretion.[13] Agonists may have applications in treating certain forms of growth hormone deficiency.

-

Gastrointestinal Motility Disorders: Ghrelin is known to stimulate gastrointestinal motility, and GHSR1a agonists have shown promise in treating conditions like gastroparesis.[29]

The development of biased ligands that selectively activate or inhibit specific downstream signaling pathways of the ghrelin receptor holds the potential for more targeted therapies with fewer side effects.[8][30]

Caption: Therapeutic logic for targeting the ghrelin receptor.

Conclusion

The ghrelin receptor (GHSR1a) stands as a multifaceted and pivotal regulator in neuroendocrine signaling. Its high constitutive activity, complex signaling repertoire, and involvement in critical physiological processes make it a subject of intense research and a promising target for therapeutic intervention. A thorough understanding of its pharmacology, signaling dynamics, and the development of sophisticated assays are paramount for the successful translation of basic research into novel therapeutics for a range of metabolic and other disorders. This guide provides a foundational resource for professionals dedicated to advancing our knowledge and harnessing the therapeutic potential of the ghrelin receptor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Structural Model of Ghrelin Bound to its G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification of rat and human ghrelins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Ghrelin receptor dimerization | Helen Wise [ihome.sbs.cuhk.edu.hk]

- 7. benchchem.com [benchchem.com]

- 8. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and dynamics of G protein-coupled receptor–bound ghrelin reveal the critical role of the octanoyl chain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ghrelin receptor inverse agonists as a novel therapeutic approach against obesity-related metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hypotensive effects of ghrelin receptor agonists mediated through a novel receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of ulimorelin (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. joe.bioscientifica.com [joe.bioscientifica.com]

- 22. Ghrelin uses the GHS-R1a/Gi/cAMP pathway and induces differentiation only in mature osteoblasts. This ghrelin pathway is impaired in AIS patients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification of the Ghrelin and Cannabinoid CB2 Receptor Heteromer Functionality and Marked Upregulation in Striatal Neurons from Offspring of Mice under a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Encoding the β-Arrestin Trafficking Fate of Ghrelin Receptor GHSR1a: C-Tail-Independent Molecular Determinants in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Taking two to tango: a role for ghrelin receptor heterodimerization in stress and reward - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 28. researchgate.net [researchgate.net]

- 29. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on BMS-604992 Dihydrochloride for Appetite Stimulation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-604992 dihydrochloride is a potent and selective, orally active, small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2][3] Its ability to mimic the action of ghrelin, the endogenous "hunger hormone," has positioned it as a significant tool in preclinical research for appetite stimulation. This technical guide provides a comprehensive overview of BMS-604992, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of the core signaling pathway it modulates. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating novel therapeutic strategies for conditions associated with appetite loss, such as cachexia and anorexia.

Core Quantitative Data

The following tables summarize the key quantitative parameters of this compound based on available preclinical data.

Table 1: In Vitro Activity of BMS-604992

| Parameter | Value | Description |

| Binding Affinity (Ki) | 2.3 nM | A measure of the drug's affinity for the ghrelin receptor (GHSR). A lower Ki value indicates a higher affinity.[1][3] |

| Functional Activity (EC50) | 0.4 nM | The concentration of the drug that produces 50% of the maximal response in a functional assay, indicating its potency as a GHSR agonist.[1][3] |

Table 2: In Vivo Efficacy of BMS-604992 in Rodent Models

| Administration Route | Dose | Effect | Time Point |

| Intraperitoneal (i.p.) | 500 μg/kg | Approximately 2-fold increase in food intake compared to vehicle-treated controls.[1] | 4 hours |

| Intraperitoneal (i.p.) | 500 μg/kg | Significant increase in gastric emptying compared to vehicle-treated mice.[1] | 5 minutes |

| Oral (p.o.) | 1-1000 mg/kg | Dose-linear increase in plasma concentrations and a dose-responsive increase in food intake.[1] | 1 hour |

| Oral (p.o.) | ~10 mg/kg | Minimum effective dose for eliciting a food intake response.[1] | Not Specified |

| Oral (p.o.) | 300 mg/kg | Produces a significant, though unspecified, effect.[1] | 5 minutes |

Mechanism of Action: Ghrelin Receptor (GHSR) Agonism

BMS-604992 exerts its appetite-stimulating effects by acting as an agonist at the ghrelin receptor (GHSR). The ghrelin receptor is a G protein-coupled receptor (GPCR) that is primarily activated by the endogenous ligand ghrelin.[4] Upon binding of an agonist like BMS-604992, the GHSR undergoes a conformational change, leading to the activation of intracellular signaling cascades that ultimately promote feelings of hunger and increase food intake.

Signaling Pathway

The activation of GHSR by BMS-604992 initiates a complex signaling cascade. The receptor can couple to multiple G protein subtypes, including Gαq, Gαi/o, and Gα12/13, leading to the activation of various downstream effectors. The canonical pathway involves the Gαq protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that influences numerous cellular processes related to appetite regulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the appetite-stimulating effects of ghrelin receptor agonists like BMS-604992 in rodents.

In Vivo Food Intake Measurement

This protocol is designed to assess the orexigenic (appetite-stimulating) effects of a test compound.

Objective: To quantify the amount of food consumed by rodents following the administration of BMS-604992 or a vehicle control.

Materials:

-

Male C57BL/6 mice or Sprague-Dawley rats.

-

Standard laboratory chow.

-

This compound.

-

Vehicle (e.g., saline, sterile water, or a specific formulation buffer).

-

Administration tools (e.g., gavage needles for oral administration, syringes for intraperitoneal injection).

-

Metabolic cages or standard housing with pre-weighed food hoppers.

-

Analytical balance for weighing food.

Procedure:

-

Acclimation: Animals are individually housed and acclimated to the experimental conditions for at least 3-5 days. This includes handling by the experimenter and, if applicable, sham administrations to reduce stress-induced effects on feeding.

-

Fasting (Optional but common): For some experimental paradigms, animals are fasted overnight (typically 12-16 hours) with free access to water to ensure a robust feeding response.[2] For ad libitum fed studies, the compound is administered during a specific time in the light cycle.[5]

-

Compound Administration: BMS-604992 or vehicle is administered via the desired route (e.g., oral gavage or intraperitoneal injection).

-

Food Presentation: Immediately after administration, pre-weighed food is presented to the animals.

-

Measurement: Food intake is measured by weighing the remaining food at specific time points (e.g., 1, 2, 4, 6, and 24 hours) post-administration.[6] Spillage should be collected and accounted for to ensure accurate measurements.

-

Data Analysis: The cumulative food intake at each time point is calculated and compared between the BMS-604992-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Gastric Emptying Assay (Phenol Red Method)

This protocol is used to assess the prokinetic effects of a compound on gastric motility.

Objective: To measure the rate of gastric emptying in rodents following the administration of BMS-604992.

Materials:

-

Male C57BL/6 mice or Sprague-Dawley rats.

-

This compound.

-

Vehicle.

-

Phenol red solution (non-absorbable marker) in a methylcellulose base (e.g., 1.5%).[2]

-

0.1 N NaOH.

-

Spectrophotometer.

-

Homogenizer.

Procedure:

-

Fasting: Animals are fasted overnight (18-20 hours) with free access to water.[2]

-

Compound Administration: BMS-604992 or vehicle is administered at a predetermined time before the test meal.

-

Test Meal Administration: A specific volume (e.g., 1.5 ml for rats) of the phenol red solution is administered via oral gavage.[2]

-

Euthanasia and Stomach Removal: At a defined time point after the test meal (e.g., 20 minutes), the animals are euthanized. The stomach is clamped at the pylorus and cardia, and then surgically removed.[2]

-

Phenol Red Quantification:

-

The stomach is placed in a known volume of 0.1 N NaOH and homogenized.

-

The homogenate is allowed to settle, and the supernatant is collected.

-

The absorbance of the supernatant is measured using a spectrophotometer at a wavelength of 560 nm.

-

A standard curve is generated using known concentrations of phenol red to determine the amount of phenol red remaining in the stomach.

-

-

Calculation of Gastric Emptying: The percentage of gastric emptying is calculated using the following formula:

Discussion and Future Directions

This compound has demonstrated significant potential as a research tool for investigating the role of the ghrelin system in appetite regulation. Its high affinity and potency, coupled with its oral bioavailability, make it a valuable compound for preclinical studies. The experimental protocols detailed in this guide provide a robust framework for evaluating the efficacy of BMS-604992 and other novel ghrelin receptor agonists.

Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of BMS-604992. While preclinical data is promising, there is a notable absence of publicly available clinical trial data for this specific compound. Further investigation into its long-term efficacy, safety, and potential for tachyphylaxis is warranted to determine its translational potential for treating appetite-related disorders in humans. Moreover, exploring its effects in different disease models of cachexia (e.g., cancer- or chronic-illness-induced) will be crucial in defining its therapeutic utility.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Ghrelin prevents levodopa-induced inhibition of gastric emptying and increases circulating levodopa in fasted rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental study on the effects of ghrelin on gastric smooth muscle and posterior limb skeletal muscle in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of ipamorelin, a ghrelin mimetic, on gastric dysmotility in a rodent model of postoperative ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ghrelin-induced Food Intake, but not GH Secretion, Requires the Expression of the GH Receptor in the Brain of Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute ghrelin changes food preference from a high‐fat diet to chow during binge‐like eating in rodents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Growth Hormone Secretagogue Receptor (GHSR) Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Growth Hormone Secretagogue Receptor (GHSR), a key player in regulating growth hormone secretion, appetite, and metabolism. This document details the receptor's signaling pathways, presents quantitative data on ligand interactions, and offers detailed protocols for essential experimental assays.

Introduction to the Growth Hormone Secretagogue Receptor (GHSR)

The Growth Hormone Secretagogue Receptor, specifically the subtype 1a (GHSR1a), is a G protein-coupled receptor (GPCR) that is the primary target for the hormone ghrelin and a class of synthetic molecules known as growth hormone secretagogues (GHSs). GHSR1a is notably characterized by its high degree of constitutive activity, meaning it can signal without the presence of a bound ligand. This intrinsic activity has significant physiological implications and presents unique opportunities for pharmacological intervention.

The receptor is predominantly expressed in the hypothalamus and pituitary gland, consistent with its role in growth hormone release. However, its expression extends to various other tissues, including the pancreas, heart, and adipose tissue, highlighting its involvement in a wide array of physiological processes such as glucose metabolism, cardiovascular function, and energy homeostasis. The multifaceted roles of GHSR1a make it a compelling target for the development of therapeutics for conditions ranging from growth hormone deficiencies and cachexia to obesity and metabolic syndrome.

Ligand Binding and Receptor Activation

The interaction of various ligands with GHSR1a has been extensively characterized. The binding affinity (Ki) and functional potency (EC50) of endogenous and synthetic ligands are crucial parameters for understanding their pharmacological profiles.

Data Presentation: Ligand Affinity and Potency

The following tables summarize the binding affinities and functional potencies of selected ligands for the human GHSR1a.

| Ligand | Type | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Cell Line | Assay Type | Reference |

| Ghrelin | Endogenous Agonist | 0.53 ± 0.03 | 23 (Calcium) | HEK293 | Radioligand Binding / Calcium Mobilization | [1][2] |

| MK-0677 | Synthetic Agonist | 0.3 (IC50) | 1.1 (Calcium) | CHO-K1 | Radioligand Binding / Calcium Mobilization | [3] |

| JMV 1843 | Synthetic Agonist | - | 1.0 (IP1) | HEK293T | IP1 Accumulation | [4] |

| [D-Arg¹,D-Phe⁵,D-Trp⁷,⁹,Leu¹¹]-substance P | Inverse Agonist | 45 | 5.2 (IP) | COS-7 | Radioligand Binding / IP Accumulation | [5] |

| PF-05190457 | Antagonist | 5.75 | - | - | Radioligand Binding | [6] |

| AZ12861903 | Inverse Agonist | 6.7 (IC50) | - | - | Radioligand Binding | [7] |

Note: EC50 values can vary significantly depending on the signaling pathway being assayed.

Signaling Pathways of GHSR1a

GHSR1a activation initiates a complex network of intracellular signaling cascades. The receptor primarily couples to Gαq/11 proteins, but can also engage other G protein subtypes and β-arrestin-dependent pathways. This diversity in signaling allows for a nuanced regulation of cellular responses.

Gαq/11-Mediated Signaling

The canonical signaling pathway for GHSR1a involves the activation of the Gαq/11 family of G proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is fundamental to ghrelin's stimulatory effect on growth hormone secretion.[8][9]

Caption: GHSR1a Gαq/11 Signaling Pathway.

β-Arrestin-Mediated Signaling and Biased Agonism

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GHSR1a can recruit β-arrestins. This interaction not only mediates receptor desensitization and internalization but also initiates G protein-independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.[10][11]

The concept of "biased agonism" or "functional selectivity" is particularly relevant to GHSR1a, where different ligands can preferentially activate either G protein-dependent or β-arrestin-dependent pathways. This has significant implications for drug design, as it may be possible to develop ligands that selectively engage therapeutically beneficial pathways while avoiding those that cause adverse effects.[11][12]

Caption: Biased Agonism at the GHSR1a.

Constitutive Activity

A hallmark of GHSR1a is its high level of constitutive, ligand-independent activity, which is estimated to be around 50% of its maximal ghrelin-induced response.[13][14] This basal signaling primarily proceeds through the Gαq/11 pathway and is thought to play a crucial role in maintaining basal growth hormone secretion and other physiological processes. The existence of this constitutive activity has led to the development of inverse agonists, which can suppress this basal signaling and are being investigated for the treatment of conditions like obesity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GHSR function.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to GHSR1a.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing human GHSR1a (e.g., HEK293 or CHO cells) to high confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in order: binding buffer, serial dilutions of the unlabeled competitor ligand, and a fixed concentration of radioligand (e.g., [¹²⁵I]-ghrelin) at or below its Kd.

-

Initiate the binding reaction by adding the cell membrane preparation (3-20 µg protein per well).

-

For total binding wells, add buffer instead of competitor. For non-specific binding wells, add a high concentration of unlabeled ghrelin.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the activation of the Gαq/11 pathway by quantifying changes in intracellular calcium concentration.

Methodology:

-

Cell Preparation:

-

Seed cells expressing GHSR1a (e.g., HEK293 or CHO) into a black, clear-bottom 96-well plate.

-

Allow cells to adhere and grow overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and probenecid (to prevent dye extrusion).

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Calcium Measurement:

-

After incubation, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

-

Record a baseline fluorescence reading.

-

Add the agonist at various concentrations and immediately begin recording the fluorescence signal over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the log concentration of the agonist.

-

Determine the EC50 value (concentration of agonist that produces 50% of the maximal response) using non-linear regression.

-

Inositol Phosphate (IP1) Accumulation Assay

This assay provides a more direct measure of PLC activation by quantifying the accumulation of a stable downstream metabolite of IP3.

Methodology:

-

Cell Stimulation:

-

Culture HEK293T cells expressing GHSR1a in a 96-well plate.

-

On the day of the assay, replace the culture medium with stimulation buffer containing LiCl (which inhibits the degradation of IP1).

-

Add the test compounds (agonists or inverse agonists) and incubate for 45 minutes at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells by adding the lysis reagent provided in a commercial HTRF (Homogeneous Time-Resolved Fluorescence) IP-One kit.

-

Add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the lysate.

-

Incubate for 60 minutes at room temperature.

-

-

Data Measurement and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and convert it to IP1 concentration using a standard curve.

-

Plot the IP1 concentration against the log concentration of the ligand to determine EC50 or IC50 values.[4][15]

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK pathway downstream of GHSR1a.

Methodology:

-

Cell Treatment:

-

Plate cells expressing GHSR1a in 6-well plates.

-

Serum-starve the cells for 1-2 hours prior to stimulation.

-

Treat the cells with the desired concentrations of ligand for a specific time (e.g., 5-10 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

-

Immunodetection:

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

-

Plot the normalized p-ERK1/2 levels against the ligand concentration.[10]

-

β-Arrestin Recruitment Assay (BRET)

This assay directly measures the interaction between GHSR1a and β-arrestin.

Methodology:

-

Cell Transfection:

-

Co-transfect HEK293T cells with constructs for GHSR1a fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

-

Assay Performance:

-

Plate the transfected cells in a white, 96-well plate.

-

48 hours post-transfection, wash the cells with assay buffer.

-

Add the BRET substrate (e.g., coelenterazine h) to the wells.

-

Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

-

Add the ligand and measure the change in the BRET signal over time.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

The change in the BRET ratio upon ligand addition indicates β-arrestin recruitment.

-

Plot the change in BRET ratio against the log concentration of the ligand to determine the EC50.[4]

-

Conclusion

The Growth Hormone Secretagogue Receptor is a complex and multifaceted pharmacological target. Its diverse signaling capabilities, coupled with its high constitutive activity, present both challenges and exciting opportunities for drug discovery. A thorough understanding of its function, facilitated by the robust experimental protocols outlined in this guide, is essential for the development of novel therapeutics that can selectively modulate its activity to treat a range of metabolic and endocrine disorders. The continued exploration of biased agonism and the specific roles of different signaling pathways will undoubtedly pave the way for more refined and effective clinical interventions targeting the GHSR system.

References

- 1. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G protein-coupled receptor internalization assays in the high-content screening format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ghrelin receptor | Ghrelin receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AZ12861903 [openinnovation.astrazeneca.com]

- 8. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential new role of the GHSR-1a-mediated signaling pathway in cardiac remodeling after myocardial infarction (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of ERK1/2 activity by ghrelin-activated growth hormone secretagogue receptor 1A involves a PLC/PKCɛ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]

- 13. Frontiers | GHS-R1a constitutive activity and its physiological relevance [frontiersin.org]

- 14. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High Constitutive Activity Is an Intrinsic Feature of Ghrelin Receptor Protein: A STUDY WITH A FUNCTIONAL MONOMERIC GHS-R1a RECEPTOR RECONSTITUTED IN LIPID DISCS - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BMS-604992 Dihydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Novel Adaptor-Associated Kinase 1 (AAK1) Inhibitor for Neuropathic Pain

Abstract

BMS-604992 dihydrochloride is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the regulation of clathrin-mediated endocytosis. The discovery of AAK1 as a novel target for neuropathic pain has spurred the development of inhibitors like BMS-604992. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the scientific rationale behind targeting AAK1, the synthetic route to the core pyrrolo[2,1-f][1][2][3]triazine scaffold, and the methodologies for key biological assays.

Introduction: The Rationale for Targeting AAK1 in Neuropathic Pain

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[3] The identification of novel analgesic targets is a critical area of research. Adaptor-Associated Kinase 1 (AAK1) emerged as a promising target from phenotypic screening of mouse knockout lines.[2][4] Mice lacking the AAK1 gene exhibited a normal response to acute pain but a significantly diminished response in models of persistent pain, and they failed to develop tactile allodynia following spinal nerve ligation.[1][2][4]

AAK1 is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and other macromolecules.[5][6] The kinase activity of AAK1 is stimulated by clathrin, and it subsequently phosphorylates the μ2 subunit of the AP-2 adaptor complex, enhancing the binding of AP-2 to cargo receptors and facilitating their internalization.[5] The analgesic effect of AAK1 inhibition is mechanistically linked to the modulation of α2 adrenergic signaling, a known antinociceptive pathway.[1][2][4]

Discovery of this compound

The discovery of this compound stemmed from a focused drug discovery program at Bristol Myers Squibb aimed at identifying potent and selective small-molecule inhibitors of AAK1. The core chemical scaffold of BMS-604992 is a pyrrolo[2,1-f][1][2][3]triazine, a heterocyclic system that has gained significant interest as a key scaffold for kinase inhibitors.

While the exact high-throughput screening cascade leading to BMS-604992 is proprietary, the general approach for identifying such kinase inhibitors involves:

-

Target-Based Screening: Screening a diverse chemical library against purified AAK1 enzyme to identify initial hits.

-

Hit-to-Lead Optimization: Modifying the initial hits through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

-

In Vitro and In Vivo Profiling: Characterizing the lead compounds in cellular assays and animal models of neuropathic pain.

Physicochemical Properties and Structure

| Property | Value |

| IUPAC Name | (Not explicitly available in search results) |

| CAS Number | 1469750-46-6 |

| Molecular Formula | C₂₄H₃₁N₇O₅ · 2HCl |

| Molecular Weight | 570.47 g/mol |

| Chemical Structure | (Structure not explicitly available, but based on the molecular formula and the pyrrolo[2,1-f][1][2][3]triazine core, a putative structure can be inferred) |

Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core, the foundational structure of BMS-604992, can be achieved through various synthetic strategies. One efficient and scalable approach involves the following key steps:

General Synthetic Workflow

Caption: General workflow for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core.

Detailed Experimental Protocol (Representative)

The following protocol is a representative synthesis of a functionalized pyrrolo[2,1-f][1][2][3]triazine, based on published methods for similar structures. The exact reagents and conditions for BMS-604992 would be detailed in its specific patent.

Step 1: N-Amination of a Pyrrole Precursor

-

To a solution of a suitable pyrrole derivative (e.g., 2-cyanopyrrole) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen), add a strong base (e.g., NaH) at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add a solution of an electrophilic aminating agent (e.g., O-(diphenylphosphinyl)hydroxylamine) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-aminated pyrrole.

Step 2: Cyclization to the Pyrrolo[2,1-f][1][2][3]triazine Core

-

To a solution of the N-aminated pyrrole in a suitable solvent (e.g., ethanol), add a cyclizing agent such as formamidine acetate.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield the desired pyrrolo[2,1-f][1][2][3]triazine core.

Biological Activity and Quantitative Data

While specific quantitative data for this compound is not publicly available, data for structurally related AAK1 inhibitors from Bristol Myers Squibb provide a strong indication of its potency. For instance, the AAK1 inhibitor BMS-911172 has been reported with the following activity:

| Compound | AAK1 IC₅₀ (Enzymatic) | AAK1 IC₅₀ (Cellular) |

| BMS-911172 | 12 nM | 51 nM |

Data is for a related compound and should be considered representative.

Signaling Pathway of AAK1 in Neuropathic Pain

The mechanism of action of this compound is through the inhibition of AAK1, which plays a crucial role in several signaling pathways relevant to neuropathic pain.

Caption: Simplified signaling pathway of AAK1 in the context of neuropathic pain.

AAK1 inhibition by BMS-604992 is believed to exert its analgesic effects through:

-

Modulation of Receptor Trafficking: By inhibiting AAK1, the internalization of key receptors involved in pain signaling may be altered.

-

Enhancement of α2 Adrenergic Signaling: AAK1 inhibitors have been shown to potentiate the antinociceptive effects of α2 adrenergic receptor activation.[1][2][4]

-

Regulation of NRG1/ErbB4 Signaling: AAK1 has been identified as an inhibitor of the Neuregulin-1 (Nrg1)/ErbB4 signaling pathway, which is involved in neurotrophic factor signaling.[7]

Key Experimental Methodologies

AAK1 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of BMS-604992 in inhibiting AAK1 kinase activity.

Protocol:

-

Express and purify recombinant human AAK1 protein.

-

Prepare a reaction mixture containing AAK1, a suitable kinase buffer, ATP, and a peptide substrate (e.g., a synthetic peptide containing the AAK1 phosphorylation motif).

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay (³³P-ATP) or a fluorescence-based assay.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce AAK1 activity by 50%.

Cellular AAK1 Inhibition Assay

Objective: To assess the potency of BMS-604992 in inhibiting AAK1 activity within a cellular context.

Protocol:

-

Culture a suitable cell line (e.g., HEK293 cells) that expresses AAK1.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Lyse the cells and prepare cell lysates.

-

Measure the phosphorylation status of a known AAK1 substrate, such as the μ2 subunit of the AP-2 complex, using an antibody-based method like Western blotting or an ELISA.

-

Determine the IC₅₀ value based on the reduction in substrate phosphorylation.

Animal Model of Neuropathic Pain (Spinal Nerve Ligation - Chung Model)

Objective: To evaluate the in vivo efficacy of BMS-604992 in a preclinical model of neuropathic pain.[8][9]

Protocol:

-

Anesthetize adult male Sprague-Dawley rats or C57BL/6 mice.

-

Surgically expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

-

Allow the animals to recover for a period of 7-14 days to allow for the development of neuropathic pain behaviors.

-

Assess baseline pain responses, such as mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source).

-

Administer this compound or vehicle to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Measure pain responses at various time points after drug administration.

-

Compare the pain responses in the drug-treated group to the vehicle-treated group to determine the analgesic efficacy of the compound.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of neuropathic pain, acting through the novel mechanism of AAK1 inhibition. Its discovery highlights the value of phenotypic screening in identifying new drug targets. The pyrrolo[2,1-f][1][2][3]triazine scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. The detailed methodologies provided in this guide offer a framework for the further investigation of BMS-604992 and other AAK1 inhibitors, with the ultimate goal of translating this innovative therapeutic approach into clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. AAK1 - Wikipedia [en.wikipedia.org]

- 7. AAK1 Identified as an Inhibitor of Neuregulin-1/ErbB4-Dependent Neurotrophic Factor Signaling Using Integrative Chemical Genomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peripheral Nerve Injury: a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

BMS-604992 dihydrochloride CAS number

An In-depth Technical Guide to BMS-599626 (AC480), a Pan-HER Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor (HER) kinase family. It demonstrates high affinity for HER1 (EGFR) and HER2 (ErbB2), and to a lesser extent, HER4.[1][2] The dihydrochloride salt of BMS-599626 has the CAS Number 1781932-33-9.[][4][5] While the name BMS-604992 dihydrochloride is also associated with this compound, with a distinct CAS number of 1469750-46-6 appearing in one source, the majority of published technical data refers to BMS-599626 or AC480.[6] This document provides a comprehensive overview of the technical details of BMS-599626, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

BMS-599626 functions as a pan-HER kinase inhibitor, with distinct mechanisms for its primary targets. It acts as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[1] By binding to the kinase domain of these receptors, BMS-599626 prevents their autophosphorylation and subsequent activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways.[2][7] A key feature of BMS-599626 is its ability to inhibit both homodimer and heterodimer signaling of HER1 and HER2.[8] This dual inhibition is crucial in tumors where the co-expression and heterodimerization of these receptors are significant drivers of growth.[8] Furthermore, at non-toxic concentrations, BMS-599626 has been shown to inhibit the efflux activity of the ABCG2 transporter, a protein associated with multidrug resistance. This suggests a potential role for BMS-599626 in overcoming chemotherapy resistance in cancer cells overexpressing ABCG2.[9]

Data Presentation

Biochemical Activity

| Target | IC50 (nM) | Ki (nM) | Inhibition Mechanism |

| HER1 (EGFR) | 20 - 22 | 2 | ATP-competitive |

| HER2 (ErbB2) | 30 - 32 | 5 | ATP-noncompetitive |

| HER4 (ErbB4) | 190 | Not Reported | Not Reported |

Data compiled from multiple sources.[1][2][]

Cellular Activity: Antiproliferative Effects

| Cell Line | Cancer Type | IC50 (µM) | Key HER Expression |

| Sal2 | Murine Salivary Gland | 0.24 | HER2 |

| BT474 | Human Breast | 0.31 | HER2 amplified |

| N87 | Human Gastric | 0.45 | HER2 amplified |

| KPL-4 | Human Breast | 0.38 | HER2 amplified |

| HCC202 | Human Breast | 0.94 | Not Specified |

| HCC1954 | Human Breast | 0.34 | HER2 amplified |

| HCC1419 | Human Breast | 0.75 | Not Specified |

| AU565 | Human Breast | 0.63 | HER2 amplified |

| ZR-75-30 | Human Breast | 0.51 | Not Specified |

| MDA-MB-175 | Human Breast | 0.84 | Not Specified |

| GEO | Human Colon | 0.90 | HER1 overexpressing |

| PC9 | Human Lung | 0.34 | EGFR mutant |

This table summarizes the antiproliferative activity of BMS-599626 in various tumor cell lines.[1]

Experimental Protocols

HER Kinase Assay (Biochemical)

This protocol is designed to determine the in vitro inhibitory activity of BMS-599626 against HER family kinases.

Materials:

-

Recombinant HER1, HER2, or HER4 enzymes (expressed in Sf9 insect cells as GST-fusion proteins).[1]

-

Substrate: Poly(Glu/Tyr) (4:1).[1]

-

[γ-³³P]ATP.[1]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.7), 2 mM DTT, 0.1 mg/mL bovine serum albumin (BSA), 10 mM MnCl₂.[1]

-

Stop Buffer: 2.5 mg/mL BSA and 0.3 M EDTA.[1]

-

96-well plates.

-

GF/C Unifilter plates.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 10 ng of the GST-HER fusion protein (or 150 ng of partially purified HER2), and 1.5 µM poly(Glu/Tyr).[1]

-

Add varying concentrations of BMS-599626 (dissolved in DMSO, final concentration ≤ 1%) to the reaction mixture in the 96-well plates.[1]

-

Initiate the kinase reaction by adding 1 µM ATP and 0.15 µCi [γ-³³P]ATP.[1]

-

Incubate the plate at 27°C for 1 hour.[1]

-

Terminate the reaction by adding 10 µL of stop buffer.[1]

-

Add 108 µL of a mixture of 3.5 mM ATP and 5% trichloroacetic acid to precipitate the proteins.[1]

-

Transfer the reaction mixture to a GF/C Unifilter plate and wash to remove unincorporated [γ-³³P]ATP using a Filtermate harvester.[1]

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of BMS-599626 on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BT474, GEO).

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.[1]

-

BMS-599626.

-

96-well plates.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

-

Solubilization solution (e.g., DMSO).

-

Microplate reader.

Procedure:

-

Plate cells at a density of 1,000 cells per well in 96-well plates and culture for 24 hours.[1]

-

Treat the cells with a serial dilution of BMS-599626. Ensure the final DMSO concentration is ≤ 1%.[1]

-

Incubate the cells for an additional 72 hours.[1]

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC50 values, representing the concentration of BMS-599626 that inhibits cell growth by 50%.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of BMS-599626 on the phosphorylation status of HER receptors and downstream signaling proteins.

Materials:

-

Cancer cell lines (e.g., Sal2, N87).

-

BMS-599626.

-

Lysis buffer.

-

Primary antibodies against p-HER1, p-HER2, p-MAPK, p-AKT, total HER1, total HER2, total MAPK, and total AKT.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of BMS-599626 for a specified time (e.g., 1 hour).[2][10]

-

For some experiments, stimulate the cells with a growth factor like EGF to induce receptor phosphorylation.[2]

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Caption: Inhibition of HER1/HER2 Signaling by BMS-599626.

Caption: Experimental Workflow for Western Blot Analysis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. BMS 599626 dihydrochloride Price at Chemsrc [chemsrc.com]

- 5. cenmed.com [cenmed.com]

- 6. arctomsci.com [arctomsci.com]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical antitumor activity of BMS-599626, a pan-HER kinase inhibitor that inhibits HER1/HER2 homodimer and heterodimer signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BMS-599626, a Highly Selective Pan-HER Kinase Inhibitor, Antagonizes ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

The Biological Activity of BMS-604992 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-604992, also known as EX-1314, is a potent and selective small molecule agonist for the growth hormone secretagogue receptor (GHSR), the endogenous receptor for the hormone ghrelin. This document provides an in-depth technical guide on the biological activity of BMS-604992 dihydrochloride, summarizing its mechanism of action, in vitro and in vivo pharmacological data, and the associated signaling pathways. Detailed representative experimental protocols are provided to facilitate further research and development.

Introduction

The growth hormone secretagogue receptor (GHSR) is a G protein-coupled receptor (GPCR) that plays a critical role in the regulation of energy homeostasis, appetite, and growth hormone release. Its endogenous ligand, ghrelin, is primarily produced by the stomach and acts on the hypothalamus to stimulate food intake. Consequently, GHSR has emerged as a significant therapeutic target for conditions such as cachexia, anorexia, and age-related muscle wasting. BMS-604992 is a synthetic, orally active agonist of GHSR, demonstrating high affinity and potent functional activity.

Mechanism of Action

BMS-604992 selectively binds to and activates the growth hormone secretagogue receptor. As an agonist, it mimics the action of endogenous ghrelin, initiating a cascade of intracellular signaling events that lead to various physiological responses, most notably an increase in appetite and stimulation of gastric motility.

In Vitro Activity

The in vitro activity of BMS-604992 has been characterized through binding affinity and functional assays. The compound exhibits high-affinity binding to the ghrelin receptor with a Ki of 2.3 nM and demonstrates potent functional agonism with an EC50 of 0.4 nM.

Quantitative In Vitro Data

| Parameter | Value | Target |

| Ki | 2.3 nM | Growth Hormone Secretagogue Receptor (GHSR) |

| EC50 | 0.4 nM | Growth Hormone Secretagogue Receptor (GHSR) |

In Vivo Activity

In vivo studies in rodent models have demonstrated the orexigenic (appetite-stimulating) effects of BMS-604992. Oral administration of the compound leads to a dose-dependent increase in food intake and accelerates gastric emptying.

Quantitative In Vivo Data

| Species | Dose | Route of Administration | Effect |

| Rodent | 10 mg/kg | Oral (p.o.) | Minimum effective dose for a dose-responsive increase in food intake. |

| Rodent | 500 µg/kg | Intraperitoneal (i.p.) | Approximately 2-fold increase in food intake over 4 hours. |

| Rodent | 500 µg/kg | Intraperitoneal (i.p.) | Significant increase in gastric emptying at 5 minutes post-administration. |

Signaling Pathways

Activation of GHSR by BMS-604992 initiates a complex network of intracellular signaling pathways. As a GPCR, GHSR can couple to multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, as well as engaging β-arrestin pathways. The primary and most well-characterized pathway involves Gαq/11 activation.

GHSR Signaling Cascade

Experimental Protocols (Representative)

The following are representative protocols for assays that could be used to determine the in vitro and in vivo activity of a GHSR agonist like BMS-604992.

In Vitro: GHSR Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound for GHSR using a competitive binding assay with a radiolabeled ligand.

Methodology:

-

Cell Membrane Preparation: Utilize a stable cell line overexpressing human GHSR (e.g., HEK293 or CHO cells). Homogenize cells and isolate the membrane fraction through centrifugation.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ghrelin analog (e.g., [¹²⁵I]-His⁹-ghrelin), and varying concentrations of BMS-604992.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 3 hours).

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of BMS-604992. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro: Calcium Mobilization Assay

This protocol outlines a method to determine the functional potency (EC50) of BMS-604992 by measuring its ability to induce intracellular calcium mobilization in GHSR-expressing cells.

Methodology:

-

Cell Culture: Plate cells stably expressing GHSR (e.g., HEK293-GHSR) in a 96- or 384-well black-walled, clear-bottom microplate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

-

Compound Addition: Utilize a fluorescent imaging plate reader (FLIPR) or a similar instrument to add serial dilutions of BMS-604992 to the wells.

-

Fluorescence Measurement: Immediately after compound addition, measure the kinetic change in fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration of BMS-604992. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

In Vivo: Food Intake Study in Rodents

This protocol provides a framework for assessing the orexigenic effects of BMS-604992 in a rodent model.

Methodology: